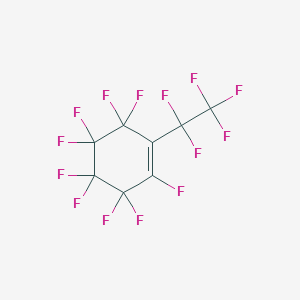
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is a fluorinated derivative of cyclohexene This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated cyclohexene
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- can be synthesized through a multi-step process involving the fluorination of cyclohexene derivatives. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale fluorination of cyclohexene using specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under mild conditions.
Major Products
The major products of these reactions include various fluorinated cyclohexanones, cyclohexanols, and substituted cyclohexenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to the unique properties imparted by fluorine atoms.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated substrates.
Pathways Involved: Fluorinated compounds often exhibit altered metabolic pathways due to the strong carbon-fluorine bonds, which can resist enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: The non-fluorinated parent compound, which has different reactivity and applications.
Perfluorocyclohexane: A fully fluorinated cyclohexane derivative with distinct physical and chemical properties.
Fluorinated Cyclohexanones: Compounds with varying degrees of fluorination and different functional groups.
Uniqueness
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is unique due to its specific pattern of fluorination, which imparts unique reactivity and potential applications not shared by other fluorinated cyclohexene derivatives. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, making it valuable in specialized applications.
Properties
CAS No. |
80308-96-9 |
|---|---|
Molecular Formula |
C8F14 |
Molecular Weight |
362.06 g/mol |
IUPAC Name |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)cyclohexene |
InChI |
InChI=1S/C8F14/c9-2-1(4(12,13)8(20,21)22)3(10,11)6(16,17)7(18,19)5(2,14)15 |
InChI Key |
FOWHSSKFNBVODM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















